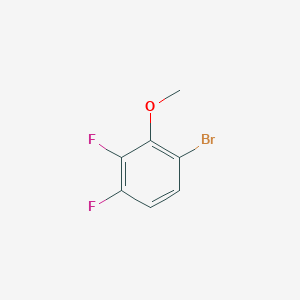

1-Bromo-3,4-difluoro-2-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3,4-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXSLLIDTGLIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716672 | |

| Record name | 1-Bromo-3,4-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888318-22-7 | |

| Record name | 1-Bromo-3,4-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS No. 888318-22-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Synthesis

1-Bromo-3,4-difluoro-2-methoxybenzene, also known by its synonym 6-Bromo-2,3-difluoroanisole, is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis. Its unique substitution pattern—featuring a bromine atom primed for cross-coupling, two electron-withdrawing fluorine atoms, and a methoxy group—offers chemists a powerful tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, a logical synthetic approach, its key reactivity profile, and its strategic importance in the field of medicinal chemistry. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it a valuable scaffold for building novel pharmaceutical and material science candidates.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in research and development. Below are the key physical and computed properties of this compound.

| Property | Value | Source |

| CAS Number | 888318-22-7 | [Alfa Chemistry, Synquest Labs][1][2] |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.01 g/mol | [1] |

| Appearance | Colorless clear liquid or white to light yellow crystalline powder | [1][3] |

| Melting Point | 41-45 °C | [3] |

| Boiling Point (Predicted) | 195.7 ± 35.0 °C | [4] |

| Density (Predicted) | 1.615 ± 0.06 g/cm³ | [4] |

| XLogP3-AA (Computed) | 2.8 | [1] |

| InChI Key | DNXSLLIDTGLIHX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1F)F)Br | [1] |

While experimental spectroscopic data is not widely available in public repositories, computational models provide reliable predictions for its NMR spectra, which are crucial for reaction monitoring and structural verification.

| Predicted ¹H NMR | Chemical Shift (ppm, CDCl₃) | Multiplicity | Coupling (Hz) | Assignment |

| Aromatic CH | ~7.1 - 7.3 | Multiplet | - | C5-H |

| Aromatic CH | ~6.9 - 7.1 | Multiplet | - | C6-H |

| Methoxy CH₃ | ~3.9 | Singlet | - | O-CH₃ |

| Predicted ¹³C NMR | Chemical Shift (ppm, CDCl₃) | Key J-Couplings (Hz) | Assignment |

| C-F | ~150 (dd) | ¹JCF ≈ 245, ²JCF ≈ 15 | C3 or C4 |

| C-F | ~148 (dd) | ¹JCF ≈ 245, ²JCF ≈ 15 | C4 or C3 |

| C-O | ~140 (dd) | ²JCF ≈ 12, ³JCF ≈ 4 | C2 |

| C-Br | ~110 (d) | ³JCF ≈ 5 | C1 |

| Aromatic CH | ~125 (d) | - | C6 |

| Aromatic CH | ~118 (dd) | - | C5 |

| Methoxy C | ~56 | - | O-CH₃ |

Proposed Synthetic Pathway

While specific patent literature for the direct synthesis of this compound is sparse, a logical and efficient pathway can be constructed from commercially available starting materials based on well-established, high-yielding transformations. The proposed two-step synthesis starts from 2,3-difluorophenol.

Causality in Experimental Design

-

Regioselective Bromination: The hydroxyl group of the starting phenol is a strong ortho-, para-director. With the para position blocked by a fluorine atom and one ortho position (C2) also fluorinated, the bromination is highly directed to the electronically rich and sterically accessible C6 position. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent that avoids the harsh conditions and potential side reactions associated with using elemental bromine (Br₂).[5]

-

Williamson Ether Synthesis (O-Methylation): The second step is a classic Williamson ether synthesis. The phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic methyl group of dimethyl sulfate, a highly efficient methylating agent, to form the desired methoxybenzene (anisole) product.[6] Acetone is a suitable polar aprotic solvent for this type of reaction.

Exemplary Protocol: O-Methylation of a Halogenated Phenol

The following is a representative, self-validating protocol for the methylation step, adapted from established procedures for similar substrates.[6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2,3-difluorophenol (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous acetone (10 mL per gram of phenol).

-

Addition of Reagent: While stirring the suspension vigorously, add dimethyl sulfate (1.2 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in ethyl acetate and wash sequentially with water, 1 M NaOH solution (to remove any unreacted phenol), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary to yield the pure this compound.

Chemical Reactivity and Synthetic Utility: The Power of Palladium

The primary synthetic value of this compound lies in the reactivity of its carbon-bromine bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is one of the most powerful and versatile reactions in modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron species.[4][7] this compound is an excellent substrate for this reaction.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 6. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Introduction: A Multifaceted Building Block in Modern Synthesis

An In-Depth Technical Guide to 1-Bromo-3,4-difluoro-2-methoxybenzene

This compound (CAS No. 888318-22-7) is a halogenated aromatic compound that has emerged as a crucial intermediate in the fields of medicinal chemistry, agrochemicals, and material science.[1] Its unique molecular architecture, featuring a strategically positioned bromine atom alongside two fluorine atoms and a methoxy group, provides a versatile platform for constructing complex molecular targets.[2] The interplay of these functional groups significantly influences the molecule's reactivity, allowing for selective chemical transformations.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

PART 1: Core Physicochemical Properties

The compound is typically a white to light yellow crystalline powder or a colorless liquid, a discrepancy often attributable to purity levels.[1][3] Its physical state at ambient temperature is dictated by its melting point, which is reported to be in the range of 41-45°C.[1] This substance exhibits good solubility in common organic solvents like dichloromethane and toluene, a property that facilitates its use in a wide array of reaction conditions.[1]

Data Summary Table

For ease of reference, the key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 888318-22-7 | [2][4] |

| Molecular Formula | C₇H₅BrF₂O | [4] |

| Molecular Weight | 223.01 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 41-45 °C | [1] |

| Boiling Point | 195.7 ± 35.0 °C (Predicted) | [3] |

| Density | 1.615 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥95-98% | [4][5] |

| Solubility | Soluble in toluene, dichloromethane | [1] |

| Storage | Store at room temperature in a cool, dry, well-ventilated area | [4][5] |

Structural Representation

The unique substitution pattern is the foundation of this molecule's utility.

Caption: Chemical Structure of this compound.

PART 2: Synthesis Methodologies

Several synthetic routes to this compound have been established, often starting from more readily available difluorinated precursors. A common and effective method involves the methylation of the corresponding phenol, 4-bromo-2,3-difluorophenol.

Experimental Protocol: Synthesis via Phenolic Methylation

This protocol describes the synthesis of this compound from 4-bromo-2,3-difluorophenol. The choice of a methylating agent like iodomethane and a mild base such as potassium carbonate is standard for O-methylation of phenols. N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the cation and leaving the carbonate anion more reactive.

Step-by-Step Methodology:

-

Reaction Setup: To a suspension of 4-bromo-2,3-difluorophenol (1.0 eq.) and potassium carbonate (1.2 eq.) in N,N-dimethylformamide (DMF), add iodomethane (1.5 eq.) dropwise at room temperature.[6]

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24-72 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, filter the reaction mixture to remove insoluble inorganic salts.[6]

-

Extraction: Concentrate the filtrate under reduced pressure to remove the DMF. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[6]

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6] Further purification can be achieved by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of this compound.

PART 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its distinct functional groups. The carbon-bromine bond is the most labile site for many transformations, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.[2]

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This capability is paramount in drug development, where the modular assembly of complex scaffolds is required.

-

Causality: The C-Br bond has a lower bond dissociation energy compared to the C-F and C-O bonds, making it selectively susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)).[2] This selective activation is the cornerstone of its utility as a synthetic building block.

Nucleophilic Aromatic Substitution (SₙAr)

While the benzene ring is generally electron-rich, the cumulative electron-withdrawing inductive effects of the two fluorine atoms can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atoms. However, the bromine atom is more commonly displaced via coupling reactions rather than direct SₙAr.

Electrophilic Aromatic Substitution (SₑAr)

Further substitution on the aromatic ring is also possible. The directing effects of the existing substituents must be considered:

-

Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing due to its powerful resonance electron-donating effect.[7]

-

Fluorine Atoms (-F): Deactivating via induction but ortho, para-directing via resonance.[7]

-

Bromine Atom (-Br): Deactivating via induction but ortho, para-directing via resonance.[7]

The combined influence of these groups makes the C-5 and C-6 positions the most likely sites for electrophilic attack, with the powerful activating effect of the methoxy group likely dominating the directing effects.

Reaction Mechanism: Suzuki Cross-Coupling

The Suzuki coupling is a robust method for forming C-C bonds. The diagram below illustrates the catalytic cycle for the reaction of this compound with an organoboron compound.

Caption: Catalytic cycle of a Suzuki cross-coupling reaction.

PART 4: Applications in Research and Development

This compound is primarily utilized as a building block for synthesizing more complex molecules.[2]

-

Pharmaceuticals: The difluoromethoxybenzene motif is present in numerous biologically active compounds. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[8] This compound provides a ready-made scaffold for introducing this desirable feature. It is a key raw material for synthesizing new antibacterial and antiviral drugs.[1]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can impart beneficial properties to pesticides and herbicides.

-

Material Science: It serves as a precursor for specialty chemicals and advanced materials, such as high-performance polymers and dyes, where the specific electronic and physical properties conferred by the fluoro- and methoxy-substituents are advantageous.[2]

PART 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and suitable gloves.[9] If exposure limits are exceeded, use a full-face respirator.[9]

-

First-Aid Measures:

-

Inhalation: Move the victim to fresh air.[9]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[10]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9][10]

-

-

Accidental Release: Avoid dust formation. Collect spillage using appropriate absorbent material and arrange for disposal. Prevent entry into drains or waterways.[9]

References

- 1. zhonghanchemical.com [zhonghanchemical.com]

- 2. Buy this compound | 888318-22-7 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 888318-22-7 [sigmaaldrich.com]

- 6. 1-BROMO-4-METHOXY-2,3-DIFLUOROBENZENE | 406482-22-2 [chemicalbook.com]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. echemi.com [echemi.com]

- 10. fishersci.fr [fishersci.fr]

Synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene: A Technical Guide for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-Bromo-3,4-difluoro-2-methoxybenzene, a key fluorinated aromatic building block in the fields of pharmaceutical and materials science research. The document details two primary, logically derived synthetic routes, offering step-by-step protocols and a thorough analysis of the underlying chemical principles. The causality behind experimental choices, safety considerations for hazardous reagents, and methods for product characterization are discussed to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Significance of Fluorinated Aromatic Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This has made fluorinated compounds indispensable in the development of novel pharmaceuticals and agrochemicals.[2] this compound (CAS No. 888318-22-7), also known as 6-Bromo-2,3-difluoroanisole, is a versatile intermediate.[3][4] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a difluoro-methoxy-benzene core, makes it a valuable precursor for complex molecular architectures.[3]

Retrosynthetic Analysis and Strategic Planning

Two primary synthetic strategies are presented for the preparation of this compound. The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

-

Pathway A: Electrophilic Bromination of a Precursor Anisole. This approach involves the direct bromination of 3,4-difluoroanisole. The key challenge in this pathway is controlling the regioselectivity of the bromination reaction.

-

Pathway B: Methylation of a Brominated Phenol. This route entails the synthesis of 6-Bromo-2,3-difluorophenol followed by methylation to yield the final product. This pathway offers potentially more straightforward control over the substitution pattern.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Electrophilic Bromination of 3,4-Difluoroanisole

This pathway is predicated on the selective bromination of 3,4-difluoroanisole. The methoxy group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution.[5] With the para-position blocked by a fluorine atom, substitution is directed to the ortho positions (C2 and C6). Due to steric hindrance from the adjacent methoxy and fluorine groups, the C6 position is electronically and sterically favored for electrophilic attack.

Step 1: Synthesis of 3,4-Difluoroanisole

The starting material, 3,4-difluoroanisole, can be readily prepared from the corresponding phenol via a Williamson ether synthesis.

Protocol: A detailed method for the synthesis of 3,4-difluoroanisole is outlined in patent CN105523904A.[6] In a representative procedure, 3,4-difluorophenol is dissolved in acetonitrile, followed by the addition of potassium carbonate as a base. Methyl iodide is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into water, and the organic phase is extracted. The organic layer is then washed, dried, and purified by distillation to yield 3,4-difluoroanisole as a colorless liquid.[6]

Table 1: Reagents for the Synthesis of 3,4-Difluoroanisole

| Reagent | Molar Eq. | Purpose |

| 3,4-Difluorophenol | 1.0 | Starting Material |

| Potassium Carbonate | 1.5 - 2.0 | Base |

| Methyl Iodide | 1.2 - 1.5 | Methylating Agent |

| Acetonitrile | - | Solvent |

Step 2: Bromination of 3,4-Difluoroanisole

The use of a milder brominating agent, such as N-Bromosuccinimide (NBS), is recommended to prevent over-bromination and enhance regioselectivity.[7][8] The reaction is typically carried out in a non-polar solvent.

Mechanism Insight: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[9] The methoxy group's lone pair of electrons on the oxygen atom delocalizes into the benzene ring, increasing the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack.

Caption: Electrophilic bromination of 3,4-difluoroanisole.

Experimental Protocol:

-

To a solution of 3,4-difluoroanisole (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile, add N-Bromosuccinimide (1.05 eq.).

-

The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Safety Note: N-Bromosuccinimide is harmful if swallowed and causes severe skin burns and eye damage.[10][11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Pathway B: Methylation of 6-Bromo-2,3-difluorophenol

This alternative pathway involves the initial bromination of a phenol followed by methylation. This can be advantageous if the starting brominated phenol is readily available or if the bromination of the phenol is more selective than that of the anisole.

Step 1: Synthesis of 6-Bromo-2,3-difluorophenol

6-Bromo-2,3-difluorophenol (CAS No. 186590-23-8) is a known compound and can be synthesized from 2,3-difluorophenol.[4][12][13] The synthesis of 2,3-difluorophenol can be achieved through methods such as a Grignard-based approach starting from 2,3-difluorobromobenzene.[14]

Protocol for Bromination of 2,3-Difluorophenol: The selective monobromination of phenols can be achieved using NBS, often with a silica gel catalyst to improve selectivity.[8]

-

2,3-Difluorophenol (1.0 eq.) is dissolved in a chlorinated solvent.

-

NBS (1.0 eq.) and silica gel are added to the solution.

-

The mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.

-

The silica gel is removed by filtration, and the filtrate is washed with aqueous sodium thiosulfate and brine.

-

The organic layer is dried and concentrated to yield the crude 6-Bromo-2,3-difluorophenol, which can be purified by chromatography or recrystallization.

Step 2: Methylation of 6-Bromo-2,3-difluorophenol

The final step is the methylation of the brominated phenol, which can be accomplished using the same Williamson ether synthesis methodology as described in Pathway A, Step 1.

Experimental Protocol:

-

Dissolve 6-Bromo-2,3-difluorophenol (1.0 eq.) in acetonitrile or DMF.

-

Add potassium carbonate (1.5 eq.) to the solution.

-

Add methyl iodide (1.2 eq.) dropwise and stir the mixture at room temperature overnight.

-

Work-up the reaction as described in section 3.1 to isolate the final product, this compound.

Table 2: Reagents for the Methylation of 6-Bromo-2,3-difluorophenol

| Reagent | Molar Eq. | Purpose |

| 6-Bromo-2,3-difluorophenol | 1.0 | Starting Material |

| Potassium Carbonate | 1.5 | Base |

| Methyl Iodide | 1.2 | Methylating Agent |

| Acetonitrile | - | Solvent |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and signals in the aromatic region corresponding to the protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms, with characteristic C-F couplings.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (223.01 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observable in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-O, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Conclusion

This guide has detailed two viable and scientifically sound pathways for the synthesis of this compound. Pathway A, involving the direct bromination of 3,4-difluoroanisole, offers a more convergent approach, while Pathway B, the methylation of 6-Bromo-2,3-difluorophenol, may provide better control over regioselectivity. The selection of the optimal route will be guided by the specific constraints and objectives of the research endeavor. The provided protocols, mechanistic insights, and safety considerations are intended to equip researchers with the necessary knowledge for the successful synthesis of this important chemical intermediate.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scribd.com [scribd.com]

- 4. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]

- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 6. CN105523904A - Method for preparing 3,4-difluoroanisole - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. quora.com [quora.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 13. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Bromo-3,4-difluoro-2-methoxybenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,4-difluoro-2-methoxybenzene is a halogenated aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a methoxy group on a benzene ring, imparts a distinct reactivity profile that makes it a versatile intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, analytical characterization, and its applications in the fields of medicinal chemistry and materials science, offering field-proven insights for researchers and drug development professionals. The strategic placement of its functional groups allows for selective transformations, making it a key component in the construction of novel pharmaceutical candidates and advanced materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₂O | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 223.01 g/mol | --INVALID-LINK--[1] |

| CAS Number | 888318-22-7 | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Appearance | White to light yellow crystalline powder or colorless liquid | --INVALID-LINK--[5], --INVALID-LINK--[4] |

| Melting Point | 41-45 °C | --INVALID-LINK--[5] |

| Boiling Point | 195.7 ± 35.0 °C (Predicted) | --INVALID-LINK--[6] |

| Density | 1.615 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[6] |

| Purity | ≥97% | --INVALID-LINK--[5], --INVALID-LINK--[2] |

| Solubility | Soluble in common organic solvents such as toluene and dichloromethane. | --INVALID-LINK--[5] |

Synthesis Protocols

The synthesis of this compound is typically achieved through the methylation of 6-bromo-2,3-difluorophenol. Two common and effective protocols are detailed below. The choice between sodium hydride and potassium carbonate as the base can be made based on laboratory safety protocols and reagent availability.

Protocol 1: Methylation using Sodium Hydride and Methyl Iodide

This method utilizes a strong base, sodium hydride, to deprotonate the phenol, followed by nucleophilic substitution with methyl iodide.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound using NaH.

Step-by-Step Methodology:

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 6-bromo-2,3-difluorophenol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension.

-

Allow the reaction mixture to stir at 0 °C until the evolution of hydrogen gas ceases.

-

Slowly add methyl iodide (1.5 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of brine.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Methylation using Potassium Carbonate and Methyl Iodide

This protocol employs a milder base, potassium carbonate, and is often preferred for its ease of handling.[4]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound using K₂CO₃.

Step-by-Step Methodology:

-

To a solution of 6-bromo-2,3-difluorophenol (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.2 equivalents) and methyl iodide (1.2 equivalents).[4]

-

Heat the reaction mixture to 90 °C and stir for 4 hours.[4]

-

After cooling to room temperature, dilute the reaction mixture with water.[4]

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

The resulting crude this compound can be used in the next step without further purification or can be purified by column chromatography.[4]

Analytical Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (O-CH₃) and multiplets for the aromatic protons. The chemical shift of the methoxy group is a characteristic feature.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents (bromine, fluorine, and methoxy group). The carbon atoms attached to fluorine will exhibit C-F coupling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram will show a single peak corresponding to this compound, and the mass spectrum will provide information about its molecular weight and fragmentation pattern. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Materials Science

This compound serves as a key intermediate in the synthesis of a variety of target molecules with potential applications in pharmaceuticals and materials science. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the fluorine and methoxy groups can influence the electronic properties and metabolic stability of the final products.

Role as a Versatile Building Block

The presence of a bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] These reactions are fundamental in the construction of complex molecular scaffolds found in many pharmaceutical agents and organic electronic materials.

Furthermore, the electron-withdrawing nature of the fluorine atoms can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles at specific positions.

Applications in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound provides a scaffold to introduce these beneficial fluorine atoms into a target molecule. Its derivatives are being explored in the development of new therapeutic agents.

Safety Information

It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined physicochemical properties, coupled with reliable synthesis protocols, make it an accessible and important intermediate for researchers in both academia and industry. The strategic placement of its functional groups provides a platform for the development of novel compounds with potential applications in drug discovery and materials science. This guide provides a solid foundation of technical information to enable its effective and safe utilization in the laboratory.

References

- 1. This compound | 888318-22-7 [sigmaaldrich.cn]

- 2. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076) [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 1-Bromo-3,4-difluoro-2-methoxybenzene

Foreword: The Rationale for Predictive Analysis in Modern Spectroscopy

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. While direct experimental data is the gold standard, there are frequent scenarios—such as with newly synthesized intermediates or rare reagents—where such data is not yet publicly available. In these instances, the ability to accurately predict spectral outcomes becomes a critical skill. This guide addresses the NMR spectral characteristics of 1-Bromo-3,4-difluoro-2-methoxybenzene, a polysubstituted aromatic compound. As experimental spectra for this specific molecule are not readily found in common databases, this document takes a predictive and methodological approach. We will first deduce the expected ¹H and ¹³C NMR spectra based on foundational principles and data from analogous structures. Subsequently, we will outline a rigorous, self-validating experimental workflow designed to acquire and confirm this data, providing the causality behind each step. This approach mirrors the real-world workflow of a research scientist: predict, acquire, and confirm.

Part 1: Theoretical Framework and Spectral Prediction

The structure of this compound presents a fascinating case for NMR analysis. The interplay of a bulky, electron-withdrawing bromine atom, two strongly electronegative fluorine atoms, and an electron-donating methoxy group creates a unique electronic environment that dictates the chemical shifts and coupling patterns of the molecule's nuclei.

Predicting the ¹H NMR Spectrum

The molecule has two aromatic protons (H-5 and H-6) and a methoxy group (-OCH₃).

-

Methoxy Protons (-OCH₃): This group is attached to an aromatic ring, placing it in the typical range of 3.8-4.0 ppm. Due to free rotation and the absence of adjacent protons, this signal is expected to be a sharp singlet, integrating to 3H.

-

Aromatic Protons (H-5 and H-6): Predicting the shifts of these protons requires considering the additive effects of the four substituents. Unsubstituted benzene resonates at ~7.3 ppm.[1] The methoxy group is ortho, the bromine is meta, and the two fluorine atoms are para and meta, respectively, to H-6. Similarly, their relationships to H-5 can be mapped. However, the most significant influence on their appearance will be the complex spin-spin coupling.

-

Coupling Constants (J-values): The multiplicity of the aromatic signals will be governed by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

³J_HH (ortho coupling): The coupling between H-5 and H-6 is expected to be in the range of 7-10 Hz, typical for ortho protons on a benzene ring.[2]

-

³J_HF (ortho coupling): H-5 is ortho to the fluorine at C-4. This coupling is typically strong, around 6-10 Hz.

-

⁴J_HF (meta coupling): H-6 is meta to the fluorine at C-4, and H-5 is meta to the fluorine at C-3. Meta H-F coupling is generally smaller, often in the range of 4-8 Hz.[3]

-

⁵J_HF (para coupling): H-6 is para to the fluorine at C-3. This coupling is usually the smallest, around 0-3 Hz, and may not always be resolved.

-

-

Predicted Multiplicity:

-

H-6: This proton will be split by H-5 (³J_HH), the fluorine at C-4 (⁴J_HF, meta), and the fluorine at C-3 (⁵J_HF, para). This will likely result in a complex multiplet, best described as a doublet of doublets, potentially with further fine splitting from the para fluorine coupling.

-

H-5: This proton is coupled to H-6 (³J_HH), the fluorine at C-4 (³J_HF, ortho), and the fluorine at C-3 (⁴J_HF, meta). This will also result in a complex multiplet, likely a doublet of doublet of doublets.

-

-

Predicting the ¹³C NMR Spectrum

The molecule has seven distinct carbon environments: six aromatic carbons and one methoxy carbon.

-

Methoxy Carbon (-OCH₃): This carbon typically appears in the 55-65 ppm range.

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. The carbons directly bonded to the highly electronegative fluorine atoms (C-3, C-4) will be significantly downfield and will exhibit very large one-bond carbon-fluorine coupling (¹J_CF), typically in the range of 240-260 Hz.[4][5] The other carbons will show smaller two-bond (²J_CF) and three-bond (³J_CF) couplings, which are invaluable for definitive assignments.[6][7] The carbon attached to bromine (C-1) will appear more upfield than if it were attached to a proton, a phenomenon known as the "heavy atom effect."

The logical relationship for predicting these spectral features is outlined below.

Caption: Logical workflow for predicting ¹H and ¹³C NMR spectra.

Part 2: Predicted NMR Data Summary

Based on the principles outlined above, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | 7.25 - 7.40 | ddd | ³J_HH ≈ 8.5, ⁴J_HF(meta) ≈ 5.0, ⁵J_HF(para) ≈ 2.0 | 1H |

| H-5 | 6.95 - 7.10 | ddd | ³J_HH ≈ 8.5, ³J_HF(ortho) ≈ 9.0, ⁴J_HF(meta) ≈ 6.0 | 1H |

| -OCH₃ | ~3.90 | s | - | 3H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constants (J_CF, Hz) |

|---|---|---|---|

| C-4 | 150 - 155 | dd | ¹J_CF ≈ 250, ²J_CF ≈ 15 |

| C-3 | 145 - 150 | dd | ¹J_CF ≈ 245, ²J_CF ≈ 15 |

| C-2 | 140 - 145 | dd | ²J_CF ≈ 12, ³J_CF ≈ 5 |

| C-5 | 118 - 124 | dd | ²J_CF ≈ 20, ³J_CF ≈ 5 |

| C-6 | 115 - 120 | d | ⁴J_CF ≈ 3 |

| C-1 | 105 - 110 | t | ³J_CF ≈ 4, ⁴J_CF ≈ 4 |

| -OCH₃ | 60 - 65 | d | ⁴J_CF ≈ 3 |

Note: The labels 'dd' and 't' for ¹³C multiplicity refer to splitting by the two non-equivalent fluorine atoms.

The predicted coupling network is visualized below.

Caption: Predicted H-H and H-F spin-spin coupling network.

Part 3: Recommended Experimental Protocol for Data Acquisition

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach is required. This protocol is designed to be a self-validating system, where each step builds upon the last to ensure data integrity.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[5]

-

Analyte Purity: Ensure the compound is of high purity (>95%), as impurities will complicate the spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice. It is a versatile solvent for many organic compounds and its residual proton peak at ~7.26 ppm typically does not interfere with the aromatic region of interest.[8]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is ideal.[7] For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[7]

-

Procedure: a. Weigh the sample (e.g., 10 mg) into a clean, dry vial. b. Add 0.7 mL of CDCl₃. c. Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6] d. Cap the NMR tube securely. Label it clearly.

NMR Instrument Setup & Experiments

The following sequence of experiments on a ≥400 MHz spectrometer is recommended for full structural elucidation.

-

¹H NMR (Proton):

-

Purpose: To determine the number of proton environments, their chemical shifts, integration (ratio), and H-H/H-F coupling patterns.

-

Key Parameters: Standard pulse sequence, sufficient number of scans (e.g., 16-32) for good signal-to-noise.

-

-

¹³C{¹H} NMR (Carbon, Proton-Decoupled):

-

Purpose: To identify the number of unique carbon environments and their chemical shifts. The proton decoupling simplifies the spectrum to singlets (which will still be split by fluorine).

-

Key Parameters: Requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A wider spectral width is needed to capture the full range of aromatic carbons.

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

Purpose: To differentiate between CH, CH₂, and CH₃ carbons. In this spectrum, CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons (like C-1, C-2, C-3, C-4) will be absent. This experiment will confirm the -OCH₃ signal and the two -CH signals in the aromatic region.

-

-

¹⁹F NMR (Fluorine):

-

Purpose: To observe the fluorine signals directly. Given the two distinct fluorine environments, two signals are expected. Their coupling to each other and to the protons will provide complementary information to the ¹H spectrum.

-

-

2D COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (H-H) coupling networks. A cross-peak between the two aromatic signals will definitively confirm their ortho relationship (³J_HH coupling).

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate protons directly to the carbons they are attached to (one-bond ¹J_CH coupling). This will unambiguously link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is the most powerful experiment for piecing together the molecular skeleton. Key expected correlations include:

-

Methoxy protons to C-2.

-

H-5 to C-1, C-3, and C-4.

-

H-6 to C-2 and C-4. These correlations, especially when combined with the known C-F coupling patterns, provide irrefutable proof of the substitution pattern.[9]

-

-

Caption: A comprehensive workflow from sample preparation to final structure confirmation.

References

- 1. 888318-22-7|this compound|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. sfu.ca [sfu.ca]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. westmont.edu [westmont.edu]

- 8. 1-Bromo-2,4-difluorobenzene(348-57-2) 13C NMR [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

1-Bromo-3,4-difluoro-2-methoxybenzene mass spectrometry fragmentation

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-Bromo-3,4-difluoro-2-methoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for this compound (CAS 888318-22-7). As a polysubstituted aromatic compound, its fragmentation is governed by the interplay between the methoxy, bromo, and fluoro functional groups, leading to a characteristic mass spectrum. This document, intended for researchers and drug development professionals, offers insights into the structural elucidation of this and similar molecules by detailing the causal mechanisms behind the formation of key fragment ions. The guide includes a standardized experimental protocol for data acquisition, visual diagrams of the fragmentation cascade, and a summary of expected ions, all grounded in established mass spectrometry principles.

Introduction: The Structural Context

This compound is an aromatic compound featuring competing and directing functional groups that significantly influence its behavior under electron ionization. The molecular weight of its most abundant isotopic form (C₇H₅⁷⁹BrF₂O) is 223.01 g/mol .[1][2][3] Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices and for the structural confirmation of related synthetic products.

The primary factors governing its fragmentation are:

-

The Methoxy Group (-OCH₃): The oxygen atom's lone pair of electrons makes it a prime site for initial ionization. Fragmentation is often initiated by cleavage of the methyl group.[4][5]

-

The Bromo Substituent (-Br): The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical. The near-equal abundance of ⁷⁹Br and ⁸¹Br isotopes provides a distinct M/M+2 isotopic signature for any bromine-containing fragment.[6]

-

The Fluoro Substituents (-F): C-F bonds are strong, and the loss of a fluorine radical is less common than the loss of bromine. However, the electronegative fluorine atoms influence the stability of the aromatic ring and adjacent ions.

-

The Aromatic Ring: The stable benzene core gives rise to a prominent molecular ion and can lead to characteristic fragments like the benzyne radical cation.[7]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon entering the ion source of a mass spectrometer and being bombarded by high-energy electrons (typically 70 eV), this compound will form an energetically unstable molecular ion (M⁺•).[8][9] This ion will then undergo a series of predictable fragmentation reactions to yield more stable fragment ions.

Formation of the Molecular Ion

The initial ionization event produces the molecular ion radical cation, [C₇H₅BrF₂O]⁺•. Due to the natural isotopic abundance of bromine (⁵⁰.⁵⁴% ⁷⁹Br and ⁴⁹.⁴⁶% ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 222 and m/z 224 (values rounded to the nearest integer for clarity).[6]

Primary Fragmentation Routes

The molecular ion will primarily fragment via two competitive pathways initiated at the most labile bonds: the loss of the methyl radical from the methoxy group and the cleavage of the carbon-bromine bond.

-

Pathway A: Loss of a Methyl Radical (•CH₃) This is a classic fragmentation pattern for anisoles (methoxybenzenes).[4] The charge is often localized on the oxygen atom, prompting a homolytic cleavage of the O-CH₃ bond. This results in the formation of a highly stable, resonance-delocalized phenoxy-type cation at m/z 207/209 . This is often a very prominent peak in the spectrum.

[C₇H₅BrF₂O]⁺• → [C₆H₂BrF₂O]⁺ + •CH₃

-

Pathway B: Loss of a Bromine Radical (•Br) The C-Br bond is weaker than the C-F and C-O bonds, making its cleavage a favorable process.[10] This charge site-initiated fragmentation results in the loss of a bromine radical (•⁷⁹Br or •⁸¹Br), leading to a fragment ion at m/z 143 .

[C₇H₅BrF₂O]⁺• → [C₇H₅F₂O]⁺ + •Br

Secondary and Tertiary Fragmentation

The primary fragment ions can undergo further dissociation to produce smaller, characteristic ions.

-

Decarbonylation of the [M-CH₃]⁺ Ion: The ion at m/z 207/209 can lose a neutral molecule of carbon monoxide (CO), a common subsequent fragmentation for phenolic ions.[7] This leads to the formation of a bromodifluorocyclopentadienyl cation at m/z 179/181 .

[C₆H₂BrF₂O]⁺ → [C₅H₂BrF₂]⁺ + CO

-

Formation of a Benzyne Radical Cation: The loss of multiple substituents can lead to the formation of highly reactive intermediates. For disubstituted aromatic rings, the formation of a benzyne radical cation is a recognized pathway.[6][11] The fragment at m/z 143 ([C₇H₅F₂O]⁺) could lose a formyl radical (•CHO) or CO and a hydrogen radical to yield ions, but a more direct route to a benzyne-type ion involves the ion at m/z 155/157 (from loss of CO and F from the molecular ion, a less direct but possible route) losing Br, or other complex rearrangements. A peak at m/z 76 , corresponding to the benzyne radical cation [C₆H₄]⁺•, is often observed in the mass spectra of disubstituted benzenes and would be an expected, albeit likely low-intensity, fragment here.[6]

The proposed fragmentation cascade is visualized in the diagram below.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Mass Spectrometry Data

The following table summarizes the key ions expected in the electron ionization mass spectrum of this compound. The m/z values are based on the ⁷⁹Br isotope for bromine-containing fragments.

| m/z (based on ⁷⁹Br) | Proposed Ion Structure/Formula | Fragmentation Step | Notes |

| 222 / 224 | [C₇H₅BrF₂O]⁺• | Molecular Ion (M⁺•) | Characteristic 1:1 isotopic pattern for bromine confirms its presence. |

| 207 / 209 | [C₆H₂BrF₂O]⁺ | Loss of •CH₃ from M⁺• | A very common and often abundant fragment for anisole derivatives.[4] |

| 179 / 181 | [C₅H₂BrF₂]⁺ | Loss of CO from [M-CH₃]⁺ | Subsequent loss from the primary fragment; confirms the methoxy origin. |

| 143 | [C₇H₅F₂O]⁺ | Loss of •Br from M⁺• | Indicates cleavage of the C-Br bond, a favorable pathway for bromoarenes.[10] |

| 76 | [C₆H₄]⁺• | Rearrangement/loss from fragments | A diagnostic peak for some disubstituted benzene compounds, indicating a benzyne-type ion.[6] |

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standardized protocol for acquiring an EI mass spectrum for a semi-volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Solution Preparation: Dissolve approximately 1 mg of pure this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Dilution: Perform a serial dilution to a final concentration of 1-10 µg/mL to avoid detector saturation.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a septum cap.

GC-MS Instrumentation and Parameters

-

Inlet System: Split/Splitless injector.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

-

Gas Chromatograph:

-

Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

Data Acquisition and Analysis

-

Acquisition: Initiate the GC-MS run and acquire data in full scan mode.

-

Peak Identification: Identify the chromatographic peak corresponding to the analyte.

-

Spectrum Extraction: Extract the mass spectrum from the apex of the target peak, performing background subtraction using spectra from the baseline just before or after the peak.

-

Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions as predicted in this guide. Compare the isotopic pattern of bromine-containing fragments to theoretical distributions.

The logical flow of this experimental procedure is illustrated below.

Caption: Standard experimental workflow for GC-MS analysis of a small molecule.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The presence of a clear M/M+2 molecular ion peak at m/z 222/224, a significant [M-15]⁺ fragment at m/z 207/209, and an [M-Br]⁺ fragment at m/z 143 would serve as primary diagnostic markers. By understanding the underlying fragmentation mechanisms driven by the compound's unique substitution pattern, researchers can confidently use mass spectrometry for its identification and for the structural elucidation of new chemical entities with similar structural motifs.

References

- 1. 888318-22-7|this compound|BLD Pharm [bldpharm.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. This compound,(CAS# 888318-22-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. whitman.edu [whitman.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-Bromo-3,4-difluoro-2-methoxybenzene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-3,4-difluoro-2-methoxybenzene for Researchers and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS 888318-22-7), a crucial building block in medicinal chemistry. We will explore its physicochemical properties, delve into the theoretical principles governing its solubility, present a predictive solubility profile in a range of common organic solvents, and provide a detailed, field-proven protocol for experimental solubility determination. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Critical Role of Solubility

This compound is a halogenated aromatic compound whose structural motifs are of significant interest in the synthesis of novel therapeutic agents. The efficiency of synthetic reactions, the success of purification techniques like crystallization and chromatography, and the ultimate bioavailability of a drug product are all profoundly influenced by the solubility of the intermediates and the final API.[1] A thorough understanding of a compound's behavior in various solvent systems is not merely academic; it is a critical-path activity in process development and drug discovery that can prevent costly downstream failures. Low or unpredictable solubility can lead to unreliable results in in vitro assays and hinder the development of effective formulations.[1][2] This guide provides the foundational knowledge required to effectively manage and exploit the solubility properties of this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 888318-22-7 | [3] |

| Molecular Formula | C₇H₅BrF₂O | [3] |

| Molecular Weight | 223.01 g/mol | [3] |

| Physical Form | White to light yellow crystalline powder/solid | [4] |

| Melting Point | 41-45 °C | [4] |

| Boiling Point | 195.7 ± 35.0 °C (Predicted) | [5] |

| Calculated LogP | 2.7359 | [3] |

| Hydrogen Bond Acceptors | 1 (the methoxy oxygen) | [3] |

| Hydrogen Bond Donors | 0 | [3] |

The molecule's structure—a substituted benzene ring—lacks hydrogen bond donors and possesses only a single, sterically hindered hydrogen bond acceptor (the methoxy oxygen). Its calculated LogP of 2.7359 indicates a significant nonpolar character, suggesting a preference for lipophilic or organic environments over aqueous media.[3] The fact that it is a crystalline solid at room temperature means that crystal lattice energy—the energy required to break apart the solid-state structure—must be overcome by solvent-solute interactions for dissolution to occur.[6]

Theoretical Framework: "Like Dissolves Like" and Beyond

The foundational principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7][8] This can be broken down into a more nuanced consideration of intermolecular forces.

-

Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents have significant dipole moments and can be further divided into protic (containing O-H or N-H bonds, capable of hydrogen bonding) and aprotic (lacking such bonds). Nonpolar solvents have low dielectric constants and minimal dipole moments. Given its halogen and methoxy substituents, this compound possesses a moderate degree of polarity but is dominated by its nonpolar aromatic ring.

-

Solvent-Solute Interactions: For dissolution to occur, the energy released from the formation of new solvent-solute interactions must be sufficient to overcome the energy required to break existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

-

Temperature: For most solid solutes, solubility increases with temperature.[6][9] This is because the dissolution process is often endothermic, and applying heat (energy) helps overcome the activation energy barrier, including the crystal lattice energy.[6]

The logical relationship for predicting solubility based on these principles can be visualized as follows:

Caption: Logical workflow for predicting solubility.

Predictive Solubility Profile

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene | Very Soluble | "Like dissolves like"; the aromatic structures of both solute and solvent allow for strong π-π stacking interactions. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Soluble | The nonpolar nature is compatible, but the lack of specific interactions (like π-stacking) may result in lower solubility compared to aromatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | DCM and chloroform are effective at dissolving a wide range of organic compounds. They are polar enough to interact with the C-F/C-Br/C-O dipoles but nonpolar enough to solvate the benzene ring.[4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents are moderately polar aprotics. The ether oxygen can interact with the electron-deficient regions of the solute, and the alkyl groups solvate the nonpolar parts. |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents have strong dipole moments that can interact with the polar functional groups of the solute. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These are powerful, highly polar aprotic solvents capable of dissolving a vast array of organic molecules. |

| Alcohols (Polar Protic) | Methanol, Ethanol | Sparingly Soluble to Soluble | The alkyl portion of the alcohol can solvate the aromatic ring, but the strong hydrogen-bonding network of the solvent is disrupted without significant solute-solvent H-bonding in return, limiting solubility. |

| Aqueous (Polar Protic) | Water | Insoluble | The molecule is predominantly nonpolar (high LogP) and cannot effectively participate in or disrupt the strong hydrogen-bonding network of water.[10] |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

For definitive, quantitative solubility data, the gold-standard saturation shake-flask method is required.[11][12] This method measures the true equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined analytically.[11]

Causality and Self-Validation

This protocol is designed to be self-validating. The use of a prolonged equilibration time (24-72 hours) ensures that true equilibrium is reached, not just a kinetically trapped supersaturated state.[2] Verifying the presence of undissolved solid at the end of the experiment is a critical checkpoint confirming that the solution was indeed saturated. Analysis via a validated, calibrated method like HPLC-UV provides trustworthy, quantitative results.

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Precisely add a known volume of the desired organic solvent (e.g., 1.0 mL) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or on a rotator (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurries for a minimum of 24 hours. For compounds with slow dissolution kinetics or potential for polymorphism, extending this to 48 or 72 hours is recommended to ensure true equilibrium is reached.[2]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

-

For colloidal suspensions, centrifugation (e.g., 10,000 x g for 15 minutes) is required to pellet the solid.[11]

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Causality Note: It is critical to avoid disturbing the solid pellet, as carryover will artificially inflate the measured solubility.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean, labeled analysis vial. This step removes any fine particulates that could interfere with analysis.

-

-

Dilution and Analysis:

-

Prepare a calibrated set of standards of the compound in the same solvent or mobile phase.

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to ensure the final concentration falls within the linear range of the analytical calibration curve.

-

Analyze the diluted sample and standards by a validated analytical method, such as HPLC-UV, to determine the concentration.[12]

-

-

Calculation:

-

Calculate the concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

-

Conclusion

While quantitative public data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for reliable prediction of its behavior in various organic solvents. The compound is expected to be highly soluble in common nonpolar and polar aprotic solvents like toluene, dichloromethane, and THF, with limited solubility in polar protic solvents, and is considered insoluble in water. For applications requiring precise quantitative data, the detailed shake-flask protocol provided in this guide serves as a reliable, industry-standard method for its determination. This knowledge empowers researchers and developers to make informed decisions, accelerating timelines and improving outcomes in synthesis, purification, and formulation.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. chemscene.com [chemscene.com]

- 4. zhonghanchemical.com [zhonghanchemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. 2-Bromo-3,4-Difluoro-1-Methoxybenzene | Chemical Properties, Uses, Safety Data & Supplier in China [fluorobenzene.ltd]

- 11. researchgate.net [researchgate.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Senior Application Scientist's Guide to the Procurement and Qualification of 1-Bromo-3,4-difluoro-2-methoxybenzene for Research and Development

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS No. 888318-22-7), a key halogenated building block for organic synthesis. The document details the compound's critical physicochemical properties, its strategic applications in medicinal chemistry and materials science, and a comparative landscape of commercial suppliers. Furthermore, it establishes a robust, field-proven protocol for the procurement, qualification, and safe handling of this reagent to ensure experimental reproducibility and safety in a laboratory setting.

Introduction to a Key Synthetic Building Block

This compound, also known as 6-Bromo-2,3-difluoroanisole, is an aromatic organic compound with the molecular formula C₇H₅BrF₂O.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group. This unique combination of functional groups makes it a highly valuable and versatile intermediate in modern organic synthesis.

The strategic importance of this molecule lies in its utility as a building block. The bromo-substituent serves as a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the precise introduction of the 3,4-difluoro-2-methoxyphenyl moiety into more complex molecular architectures. The fluorine atoms significantly modulate the electronic properties and metabolic stability of target molecules, a common strategy in the design of pharmaceuticals and agrochemicals.[1][3] As such, ensuring a reliable supply of high-purity this compound is a critical first step for any research program that utilizes it.

Physicochemical Properties and Specifications

A thorough understanding of the compound's properties is essential for its effective use and handling. The key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 888318-22-7 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrF₂O | [1][2] |

| Molecular Weight | 223.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Bromo-2,3-difluoroanisole | [2][5] |

| Appearance | Solid, colorless liquid, or white to light yellow crystalline powder. The physical state is dependent on ambient temperature due to its low melting point. | [3][4][5] |

| Melting Point | 9 - 10 °C (48 - 50 °F) | [6] |

| Boiling Point | ~223 °C (~433 °F) | [6] |

| Typical Purity | ≥95% - ≥98% | [2][4][7] |

| Storage | Store at room temperature. | [2][4] |

Core Applications in Research & Development

The utility of this compound spans multiple domains, primarily driven by its reactive bromine atom and the desirable properties imparted by the difluoromethoxy-phenyl group.

-

Pharmaceutical Synthesis: This compound is a crucial intermediate for synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The difluoro-substitution pattern is a well-established motif for enhancing drug-like properties such as metabolic stability and binding affinity.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated moieties is a key strategy in the development of modern herbicides, pesticides, and fungicides.

-

Materials Science: It serves as a monomer or precursor in the production of specialty polymers and dyes where high thermal stability and specific electronic properties are required.[1]

-

Biochemical Probes: The compound can be used as a starting material for creating biochemical probes for enzyme-substrate interaction studies.[1]

The primary chemical transformation involving this reagent is the palladium-catalyzed cross-coupling reaction, which underscores its role as a synthetic building block.

Caption: Core reactivity of the title compound in cross-coupling reactions.

Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, ranging from large distributors to specialized building-block providers. The choice of supplier often depends on the required scale (milligrams to kilograms), purity, and lead time.

| Supplier | Typical Purity | Catalog Number (Example) | Notes |

| Sigma-Aldrich (Merck) | 95% | SY3H6E40F19D (via Synthonix) | Major global distributor, often holds stock for rapid delivery. Good for research quantities.[4] |

| ChemScene | ≥98% | CS-0030495 | Offers a high purity grade and provides custom synthesis services.[2] |

| BLDpharm | N/A | 888318-22-7 | Lists the product and related building blocks.[8] |

| SynQuest Laboratories | 97% | 2607-B-4P | A US-based manufacturer of fluorinated organic and inorganic chemicals.[7] |

| Oakwood Chemical | N/A | 437178 | US-based supplier specializing in fluorine chemistry.[9] |

| Smolecule | N/A | S990992 | Online marketplace and supplier.[1] |

| Guidechem | N/A | 888318-22-7 | A chemical B2B platform that lists multiple suppliers.[3] |

Note: Availability, purity, and catalog numbers are subject to change. Always verify with the supplier directly.

Procurement and Quality Control Protocol

Sourcing a chemical is only the first step; verifying its identity and purity upon receipt is paramount for the integrity of subsequent research. This section provides a self-validating workflow for incoming material qualification.

Caption: Workflow for Incoming Material Procurement and Quality Control.

Step-by-Step QC Methodology

Objective: To confirm the identity, structure, and approximate purity of newly received this compound.

1. Visual Inspection:

- Confirm the container is properly sealed and undamaged.

- Verify the label information (Product Name, CAS Number, Lot Number) matches the purchase order.

2. Documentation Review:

- Obtain the Certificate of Analysis (CoA) from the supplier.[4]

- Cross-reference the CAS number (888318-22-7) and lot number with the container label.

- Review the reported purity and the analytical methods used (e.g., HPLC, GC, NMR).

3. Analytical Verification (Recommended):

- Rationale: While suppliers provide a CoA, independent verification is a cornerstone of good laboratory practice. NMR is a fast and information-rich technique for structural confirmation.

- Protocol:

- Prepare a sample by dissolving ~5-10 mg of the material in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

- Acquire a ¹H NMR (Proton NMR) spectrum.

- Expected Signals: You should observe a singlet for the methoxy group (-OCH₃) around 3.9-4.1 ppm and two aromatic signals in the 6.8-7.2 ppm region, corresponding to the two protons on the benzene ring. The integration of these peaks should be in a 3:1:1 ratio.

- Acquire a ¹⁹F NMR (Fluorine NMR) spectrum.

- Expected Signals: You should observe two distinct signals for the two non-equivalent fluorine atoms. Their chemical shifts and coupling patterns (J-coupling) will be characteristic of the 1,2-difluoro substitution pattern on the aromatic ring.

- Interpretation: The obtained spectra should be free of significant unassigned peaks. The presence of major impurities would be evident from additional signals in both the proton and fluorine spectra. Comparing the spectra to reference data or the supplier's CoA confirms the material's identity.

Safety, Handling, and Storage

Proper handling is crucial due to the hazardous nature of the compound.

GHS Hazard Information: [6][10]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): [10][11]

-